(2Z,N'E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide
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Overview
Description
(2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a benzo[d]thiazole core, a naphthalene moiety, and a hydrazonamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide typically involves the condensation of 2-hydroxynaphthaldehyde with N-(p-tolyl)benzo[d]thiazole-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein folding due to its ability to form stable complexes with various biomolecules.
Medicine
Industry
In the industrial sector, (2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide can be used in the development of new materials with unique properties, such as mechanochromic luminescent materials .
Mechanism of Action
The mechanism of action of (2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-((2-hydroxy-1-naphthalenyl)methylene)amino]-3-methylbenzoic acid
- 2-hydroxy-1-naphthaldehyde
- N-(p-tolyl)benzo[d]thiazole-2-carbohydrazide
Uniqueness
What sets (2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biomolecules and its potential use in the development of new materials make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N'-(4-methylphenyl)-1,3-benzothiazole-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4OS/c1-17-10-13-19(14-11-17)28-25(26-29-22-8-4-5-9-24(22)32-26)30-27-16-21-20-7-3-2-6-18(20)12-15-23(21)31/h2-16,31H,1H3,(H,28,30)/b27-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDTVBPFRKOORW-JVWAILMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)NN=CC4=C(C=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)N/N=C/C4=C(C=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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